![molecular formula C28H18O5 B1598628 Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl- CAS No. 21454-19-3](/img/structure/B1598628.png)
Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-
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Description
Ethanedione, 1,1’-(oxydi-4,1-phenylene)bis[2-phenyl-] is a complex industrial chemical . It is primarily composed of oxygen and phenyl groups, centered on an ethanedione core . The molecular formula is C28H18O5 .
Molecular Structure Analysis
The molecule contains a total of 54 bonds, including 36 non-H bonds, 28 multiple bonds, 8 rotatable bonds, 4 double bonds, 24 aromatic bonds, 4 six-membered rings, 4 ketones (aromatic), and 1 ether (aromatic) .Scientific Research Applications
Organic Synthesis
This compound has been recently applied to the C3 benzylation of indoles . Benzylation is a process that introduces a benzyl group into a molecule and is a common strategy in organic synthesis.
Monoallylation of Ammonia
Another application of this compound is in the monoallylation of ammonia . This process involves the addition of an allyl group to ammonia, which can be used to create a variety of organic compounds.
Palladium-Catalyzed Oxidation Coupling
The compound is also used as a ligand in the palladium-catalyzed, aerobic oxidation coupling of acyl chlorides with arylboronic acids . This reaction is a key step in the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science.
Carbonylation of Aryl Iodides
It is used as a ligand in the carbonylation of aryl iodides . Carbonylation is a process that introduces a carbonyl group into a molecule and is widely used in the production of carboxylic acids, esters, and amides.
Direct C-H Arylation of Benzothiodiazoles
The compound is used as a ligand in the direct C-H arylation of benzothiodiazoles . This reaction is a key step in the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science.
Electroluminescent Material
The compound has been synthesized by a mechanochemical method and has shown excellent optical and electrical properties. It has potential use as an electroluminescent material in the form of a nano-film in the manufacture of an organic light-emitting diode (OLED) .
properties
IUPAC Name |
1-[4-[4-(2-oxo-2-phenylacetyl)phenoxy]phenyl]-2-phenylethane-1,2-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O5/c29-25(19-7-3-1-4-8-19)27(31)21-11-15-23(16-12-21)33-24-17-13-22(14-18-24)28(32)26(30)20-9-5-2-6-10-20/h1-18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZHLLCAHJUHAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)C(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389293 |
Source
|
Record name | Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl- | |
CAS RN |
21454-19-3 |
Source
|
Record name | Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70389293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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